3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide
Overview
Description
3,5-Dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide: is a chemical compound with the molecular formula C5H6Br2O3S and a molecular weight of 305.97 g/mol . This compound is part of the thiopyran family, which is characterized by a six-membered ring containing sulfur. The presence of bromine atoms and the sulfone group (1,1-dioxide) adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide typically involves the bromination of tetrahydro-4H-thiopyran-4-one. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The bromine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted thiopyran derivatives.
Scientific Research Applications
Chemistry: 3,5-Dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide involves its interaction with nucleophiles and electrophiles. The bromine atoms and the sulfone group are key reactive sites that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the bromine atoms, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- 3,5-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
- 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
- 2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
- 4H-Thiopyran-4-one 1,1-dioxide
- 2,6-Diphenyl-4H-thiopyran-4-one 1,1-dioxide
Uniqueness: The presence of bromine atoms in 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide distinguishes it from other similar compounds. Bromine atoms enhance the compound’s reactivity and make it suitable for specific chemical transformations that are not possible with other thiopyran derivatives .
Properties
IUPAC Name |
3,5-dibromo-1,1-dioxothian-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O3S/c6-3-1-11(9,10)2-4(7)5(3)8/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWPEGPRQKQUNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C(CS1(=O)=O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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